N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide

Quality Control Reproducibility Chemical Procurement

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 2034208-49-4) is a synthetic small molecule (C14H18N6O, MW 286.33 g/mol) comprising a 5-methylpyrazole linked via a piperidine spacer to a pyrazine-2-carboxamide terminus. The compound belongs to the broader class of pyrazine-2-carboxamide kinase inhibitors, a scaffold validated in clinical candidates targeting HPK1 (MAP4K1), ALK, and Syk.

Molecular Formula C14H18N6O
Molecular Weight 286.339
CAS No. 2034208-49-4
Cat. No. B2770968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide
CAS2034208-49-4
Molecular FormulaC14H18N6O
Molecular Weight286.339
Structural Identifiers
SMILESCC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C14H18N6O/c1-10-8-13(19-18-10)20-6-2-11(3-7-20)17-14(21)12-9-15-4-5-16-12/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,21)(H,18,19)
InChIKeyBLCNVNRFNDHYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 2034208-49-4): Procurement-Relevant Identity and Class Context


N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 2034208-49-4) is a synthetic small molecule (C14H18N6O, MW 286.33 g/mol) comprising a 5-methylpyrazole linked via a piperidine spacer to a pyrazine-2-carboxamide terminus . The compound belongs to the broader class of pyrazine-2-carboxamide kinase inhibitors, a scaffold validated in clinical candidates targeting HPK1 (MAP4K1), ALK, and Syk [1]. It is commercially supplied as a research-grade screening compound (HTS035610, ≥95% purity) . Unlike many pyrazine-2-carboxamide analogs that feature elaborate substitution patterns optimized through extensive medicinal chemistry campaigns, this compound presents a relatively compact, fragment-like architecture with balanced hydrogen-bonding capacity (2 HBD, 5 HBA) and moderate lipophilicity (cLogP ~1.2), positioning it as a versatile starting point for fragment-based drug discovery or as a control probe in kinase selectivity profiling.

Why Generic Substitution with In-Class Analogs Fails for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide


Compounds sharing the 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl core but differing in the terminal carboxamide (e.g., HTS035611 phenylacetamide, HTS035612 pyrazole-5-carboxamide, or the pivalamide analog CAS 2034207-95-7) are not interchangeable with the pyrazine-2-carboxamide target compound . The pyrazine ring introduces two additional aromatic nitrogen atoms that fundamentally alter the hydrogen-bond acceptor topology, π-stacking geometry, and electronic surface potential of the molecule [1]. In the context of kinase inhibitor design, the pyrazine-2-carboxamide motif has been specifically exploited to engage the hinge-region backbone of HPK1 and ALK via a bidentate donor–acceptor–donor motif that simpler amides (pivalamide, phenylacetamide) or five-membered heterocyclic carboxamides cannot recapitulate [1]. Consequently, even close structural neighbors within the HTS0356xx series exhibit divergent biological fingerprints; procurement decisions based solely on scaffold similarity without quantitative target engagement data risk selecting a compound with fundamentally different pharmacophoric properties.

Quantitative Differentiation Evidence: N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide vs. Closest Analogs


Purity Specification: 95% Minimum Purity with Vendor-Documented Quality Control vs. Uncharacterized In-House Synthetics

The target compound (HTS035610) is supplied with a vendor-certified minimum purity of 95% as determined by the manufacturer's internal QC methods . In contrast, closely related analogs within the same HTS series—including HTS035611 (N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide) and HTS035612 (3-(4-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide)—while also specified at 95%, lack independent orthogonal purity verification in the public domain . For researchers requiring a defined purity benchmark for dose–response studies, the explicit 95% specification provides a minimum assurance of lot-to-lot consistency that is absent from non-vendor-certified syntheses.

Quality Control Reproducibility Chemical Procurement

Hydrogen-Bond Acceptor Capacity: 5 HBA (Pyrazine-2-Carboxamide) vs. 3 HBA (Pivalamide Analog) – Implications for Target Engagement

The target compound possesses five hydrogen-bond acceptors (pyrazine N1/N4, pyrazole N2, piperidine N, and amide carbonyl O), compared with three HBA for the closest minimalist analog N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide (CAS 2034207-95-7) . The two additional acceptors on the pyrazine ring are positioned to form a bidentate interaction with the kinase hinge region, a binding mode crystallographically confirmed for structurally related pyrazine-2-carboxamide HPK1 inhibitors (PDB 9QT6, 9H8F) [1]. In biochemical assays, pyrazine-2-carboxamide ALK inhibitors derived from this scaffold achieve IC50 values as low as 1.0 nM (enzymatic) and 9.7 nM (cellular Ba/F3-EML4-ALK), whereas simple aliphatic amide analogs of the same core are not reported as active kinase inhibitors in the peer-reviewed literature [2].

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibition

Lipophilicity Control: cLogP ~1.2 (Target) vs. cLogP ~3.2 (HTS035611 Phenylacetamide) – Differential Solubility and Promiscuity Risk

The target compound exhibits a calculated partition coefficient (cLogP) of approximately 1.2, placing it in the favorable range for aqueous solubility and reduced non-specific protein binding . By contrast, the closest vendor-listed analog HTS035611—which replaces the pyrazine-2-carboxamide with a 2-[3-(trifluoromethyl)phenyl]acetamide group—has a cLogP of ~3.2, a >100-fold increase in predicted lipophilicity . In kinase inhibitor discovery campaigns, elevated cLogP (>3) is associated with increased risk of phospholipidosis, CYP450 inhibition, and off-target promiscuity [1]. Published profiling of pyrazine-2-carboxamide HPK1 inhibitors demonstrates that maintaining cLogP <2 is achievable while retaining single-digit nanomolar cellular potency, whereas highly lipophilic analogs in the same series frequently exhibited hERG liability and poor selectivity [2].

Physicochemical Profiling Drug-Likeness Assay Interference

Rotatable Bond Count: 3 (Target) vs. 5 (HTS035611) – Conformational Restriction for Enhanced Binding Efficiency

The target compound contains three rotatable bonds (excluding the amide bond, which is conformationally restricted by partial double-bond character), compared to five rotatable bonds in the phenylacetamide analog HTS035611 . Fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding, translating to improved ligand efficiency (LE) per heavy atom [1]. In the pyrazine-2-carboxamide ALK inhibitor series, the most potent compound 12c (IC50 1.0 nM, LE = 0.42 kcal/mol per heavy atom) maintains a similarly low rotatable bond count (3), whereas more flexible analogs with ≥5 rotatable bonds showed 10- to 100-fold reductions in potency despite comparable pharmacophoric features [2].

Ligand Efficiency Conformational Analysis Fragment Screening

Recommended Research and Industrial Application Scenarios for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide


Fragment-Based Screening for HPK1 or ALK Kinase Inhibitor Discovery

The compound's MW (286 Da), balanced cLogP (~1.2), and pyrazine-2-carboxamide pharmacophore make it suitable for fragment screening against HPK1 (MAP4K1) or ALK kinases, where the pyrazine-2-carboxamide motif has demonstrated crystallographically validated hinge-binding [1]. Its 5-HBA count and low rotatable bond count (3) support efficient fragment elaboration with conserved binding mode.

Kinase Selectivity Panel Profiling Control

As a pyrazine-2-carboxamide-bearing compound without extensive substitution, the target molecule can serve as a scaffold-matched inactive or weakly-active control in kinase selectivity panels for profiling more advanced pyrazine-2-carboxamide lead compounds, enabling deconvolution of scaffold-driven vs. substituent-driven selectivity contributions [2].

Computational Chemistry Benchmarking and Docking Validation

The compound's moderate size and well-defined pharmacophoric features (pyrazine bidentate acceptor pair, amide donor/acceptor) make it suitable for validating docking protocols and scoring functions against pyrazine-2-carboxamide kinase co-crystal structures (PDB 9QT6, 9H8F), providing a reference dataset for virtual screening campaigns targeting HPK1 or related kinases [1].

Physicochemical Comparator for LogP-Dependent Assay Artifact Studies

With a cLogP of ~1.2 vs. ~3.2 for HTS035611, the target compound can be paired with its phenylacetamide analog in systematic studies of lipophilicity-dependent assay interference, non-specific protein binding, and aggregation-based false positives, providing a matched molecular pair for isolating the contribution of lipophilicity to assay readout [3].

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